molecular formula C27H25ClN4O2S B2552810 5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-58-8

5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2552810
CAS No.: 887220-58-8
M. Wt: 505.03
InChI Key: CWTFIJDYWUURRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C27H25ClN4O2S and its molecular weight is 505.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds with a similar chemical structure has demonstrated a range of applications, primarily focusing on the synthesis and evaluation of biological activities. For instance, derivatives of thiazolopyrimidine, which share structural similarities, have shown significant antinociceptive and anti-inflammatory activities. These compounds were synthesized and evaluated using techniques like the tail-flick method for antinociceptive activity and the carrageenan-induced paw edema test for anti-inflammatory activity (Selvam et al., 2012).

Antimicrobial Applications

Formazans derived from Mannich base of a structurally related compound exhibited antimicrobial activities against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger and Candida albicans. The synthesis pathway involved refluxing with formaldehyde and ammonium chloride, followed by esterification and subsequent reactions leading to the formation of formazans (Sah et al., 2014).

Synthesis of Isothiazoles and Triazolothiadiazoles

The reaction of furans with trithiazyl trichloride, a process leading to the formation of isothiazoles, represents another research application. This synthesis approach offers a new method for creating compounds with potential chemical and biological significance (Duan et al., 1997). Additionally, the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been explored for their antibacterial activities, highlighting the versatility of this structural framework in drug development (Patel et al., 2015).

Electrochromic and Anticancer Properties

Thiazolothiazole-based copolymers with varied donor groups have been studied for their electrochromic properties, demonstrating the potential of such compounds in electronic and optoelectronic applications (Akpinar et al., 2013). Moreover, certain thiazolidinone derivatives containing the furan moiety have shown anticancer activities, offering insights into the development of new therapeutic agents (Chandrappa et al., 2009).

Properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(4-chlorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN4O2S/c28-21-10-8-20(9-11-21)23(31-14-12-19(13-15-31)17-18-5-2-1-3-6-18)24-26(33)32-27(35-24)29-25(30-32)22-7-4-16-34-22/h1-11,16,19,23,33H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTFIJDYWUURRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.